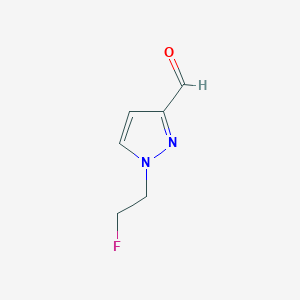

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde

Description

BenchChem offers high-quality 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(2-fluoroethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c7-2-4-9-3-1-6(5-10)8-9/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVLXVOUHTZLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde CAS number

An In-depth Technical Guide to 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde

Introduction: This guide provides a comprehensive technical overview of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The title compound is distinguished by two key functional groups: a reactive carbaldehyde at the 3-position and a fluoroethyl group at the N-1 position. The aldehyde serves as a versatile synthetic handle for constructing more complex molecular architectures, while the fluoroethyl moiety is often introduced to enhance metabolic stability and modulate physicochemical properties such as lipophilicity and binding affinity. This document will detail the compound's properties, a plausible synthetic strategy, anticipated analytical data, key applications, and essential safety protocols, serving as a vital resource for researchers engaged in drug discovery and development.

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde is a specialized chemical intermediate. Its identity and key properties are summarized below.

Table 1: Compound Identification and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1427013-72-6 | [3] |

| Molecular Formula | C₆H₇FN₂O | [3] |

| Molecular Weight | 142.13 g/mol | [3] |

| Purity | ≥98% | [3] |

| Physical Form | Liquid | |

| InChI | 1S/C6H7FN2O/c7-2-4-9-3-1-6(5-10)8-9/h1,3,5H,2,4H2 | |

| InChIKey | DHVLXVOUHTZLII-UHFFFAOYSA-N |

| SMILES | O=CC1=NN(CCF)C=C1 |[3] |

Table 2: Computational Chemistry Data

| Parameter | Value | Significance in Drug Discovery | Source |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 34.89 Ų | Influences membrane permeability and oral bioavailability. | [3] |

| LogP (Octanol-Water Partition Coeff.) | 0.6651 | Measures lipophilicity, affecting absorption and distribution. | [3] |

| Hydrogen Bond Acceptors | 3 | Potential to form interactions with biological targets. | [3] |

| Hydrogen Bond Donors | 0 | Lacks hydrogen-donating capability. | [3] |

| Rotatable Bonds | 3 | Contributes to conformational flexibility. |[3] |

Synthesis and Purification Strategy

While specific vendor-proprietary synthesis methods are not published, a chemically sound and widely applicable two-step approach can be proposed based on established pyrazole chemistry.[4] The strategy involves the N-alkylation of a commercially available pyrazole precursor.

Step 1: Synthesis of the Pyrazole Precursor (If not available) The core pyrazole ring system can be synthesized via several classic methods, most commonly through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[1]

Step 2: N-Alkylation with a Fluoroethylating Agent The critical step is the regioselective alkylation of the pyrazole nitrogen. The choice of base and solvent is paramount to ensure the reaction proceeds efficiently and with the desired regioselectivity.

Caption: Proposed synthesis workflow for N-alkylation of pyrazole.

Exemplary Laboratory Protocol

This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, always prioritizing safety.

-

Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-pyrazole-3-carbaldehyde (1.0 eq).

-

Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) as the solvent. Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, handled with extreme care), portion-wise at 0 °C. The use of a strong base like NaH ensures complete deprotonation of the pyrazole nitrogen, forming the nucleophilic pyrazole anion. This is crucial for driving the subsequent alkylation reaction.

-

Alkylation: While stirring at 0 °C, slowly add 1-bromo-2-fluoroethane (1.2 eq) dropwise via a syringe. The reaction is maintained at a low temperature initially to control the exothermic nature of the reaction and minimize side products.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding cold water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified using flash column chromatography on silica gel to isolate the pure 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde.

Applications in Research and Drug Discovery

The value of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde lies in its utility as a scaffold for building a diverse library of molecules with potential therapeutic applications.[5] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7]

-

Synthetic Handle: The aldehyde group is highly versatile. It can undergo reactions such as reductive amination to form amines, Wittig reactions to form alkenes, and condensation reactions to build larger heterocyclic systems.[8][9]

-

Bioisosteric Replacement: The fluoroethyl group is often used to improve a drug candidate's metabolic profile. The carbon-fluorine bond is strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), which can increase the compound's half-life in the body.

-

Modulation of Properties: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing its binding affinity to a biological target.[10]

Caption: Role as a scaffold for generating diverse chemical entities.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from supplier safety data.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code(s) | Statement | Source |

|---|---|---|---|

| Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | |

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Signal Word | Warning | ||

| Pictogram | GHS07 (Exclamation Mark) | ||

| Precautionary Statements | P261, P264, P270, P271, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. | [11] |

| P302+P352, P304+P340 | IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [11] |

| | P405, P501 | Store locked up. Dispose of contents/container to an approved waste disposal plant. |[11] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.[12][13] Ensure an eyewash station and safety shower are readily accessible.[13]

-

Personal Protective Equipment:

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

-

The recommended storage temperature is -20°C.[3]

-

Keep away from moisture, strong oxidizing agents, and strong bases.[3][11]

References

-

Antileishmanial screening, physicochemical properties and drug likeness of pyrazole carbaldehyde derivatives | Asian Pacific Journal of Health Sciences. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]

-

Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives - PMC - NIH. [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. epj-conferences.org [epj-conferences.org]

- 7. jocpr.com [jocpr.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CAS 3920-50-1: Pyrazole-3-Carbaldehyde | CymitQuimica [cymitquimica.com]

- 10. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. kishida.co.jp [kishida.co.jp]

- 13. chemscene.com [chemscene.com]

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde molecular weight

An In-Depth Technical Guide to the Molecular Weight of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde and Its Implications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde, focusing on the pivotal role of its molecular weight in the context of drug discovery and development. Moving beyond a simple statement of its physicochemical properties, this document elucidates the strategic importance of this parameter in designing lead compounds, adhering to established principles like Lipinski's Rule of Five, and optimizing ligand efficiency. We present detailed methodologies for the experimental determination of its molecular weight via mass spectrometry, contextualize its synthetic utility as a heterocyclic building block, and offer expert insights for researchers and scientists in medicinal chemistry.

Part 1: Core Molecular Profile and Physicochemical Properties

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde is a substituted pyrazole, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their wide range of biological activities.[1][2] The molecule's structure, featuring a pyrazole ring, a fluoroethyl group at the N1 position, and a reactive carbaldehyde group at the C3 position, makes it a valuable intermediate for organic synthesis.[3][4]

The foundational physicochemical properties of this compound are summarized below. The molecular weight, in particular, serves as a critical starting point for its evaluation as a potential drug fragment or lead scaffold.

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂O | [5] |

| Molecular Weight | 142.13 g/mol | [5] |

| CAS Number | 1427013-72-6 | [5] |

| Physical Form | Liquid | |

| Purity | ≥98% | [5] |

| InChI Key | DHVLXVOUHTZLII-UHFFFAOYSA-N | |

| SMILES | O=CC1=NN(CCF)C=C1 | [5] |

Part 2: The Strategic Importance of Molecular Weight in Drug Discovery

The molecular weight of a compound is a fundamental determinant of its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME). For a molecule like 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde, its molecular weight of 142.13 g/mol is highly significant for several reasons:

A. Compliance with "Rule of Five" (Ro5) Guidelines

Lipinski's Rule of Five provides a set of guidelines to assess the druglikeness of a chemical compound and its potential for oral bioavailability. A key tenet of this rule is that orally active drugs generally have a molecular weight of less than 500 g/mol . With a molecular weight of 142.13 g/mol , this pyrazole derivative is well within this limit. This low molecular weight provides a substantial "budget" for further chemical modifications—such as coupling with other fragments to enhance potency or selectivity—without breaching the Ro5 threshold.

B. Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery is a powerful strategy that begins with identifying low-molecular-weight fragments (typically < 300 g/mol ) that bind weakly to a biological target. The low molecular weight of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde makes it an ideal candidate for an FBDD screening library. Its pyrazole core is a known pharmacophore found in many approved drugs, and the aldehyde group provides a reactive handle for linking fragments together or growing the fragment into a more potent lead compound.[1][3]

C. Ligand Efficiency (LE)

Ligand efficiency is a metric used to compare the binding energy of a compound to its size (number of heavy, non-hydrogen atoms). It is calculated as the binding affinity (ΔG) divided by the number of heavy atoms. Compounds with a low molecular weight, like this one, can exhibit high ligand efficiency even with modest binding affinity. This indicates an efficient and optimized interaction with the target protein, making it a high-quality starting point for lead optimization.

Caption: Molecular Weight's impact on drug discovery potential.

Part 3: Experimental Workflow for Molecular Weight Verification

While the theoretical molecular weight is calculated from the molecular formula, its experimental verification is a cornerstone of chemical characterization. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Protocol: Molecular Weight Determination by Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

This protocol outlines a self-validating system for confirming the identity and purity of the compound.

-

Sample Preparation (1 mg/mL Stock Solution):

-

Accurately weigh approximately 1 mg of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) in a clean glass vial.

-

Vortex the solution for 30 seconds to ensure complete dissolution.

-

-

Dilution for Analysis:

-

Prepare a working solution by diluting the stock solution 1:1000 in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid facilitates protonation for positive ion mode analysis.

-

-

Instrument Calibration:

-

Calibrate the ESI-TOF mass spectrometer across the desired mass range (e.g., m/z 50-1000) using a known calibration standard (e.g., sodium trifluoroacetate cluster). This step is critical for ensuring high mass accuracy.

-

-

Sample Infusion and Data Acquisition:

-

Infuse the diluted sample into the ESI source at a constant flow rate (e.g., 5 µL/min).

-

Acquire data in positive ion mode. The expected ion is the protonated molecule [M+H]⁺.

-

Causality: Positive ion mode is chosen because the nitrogen atoms in the pyrazole ring are basic and readily accept a proton.

-

-

Data Analysis:

-

Calculate the theoretical exact mass of the protonated molecule, [C₆H₈FN₂O]⁺.

-

C: 6 x 12.000000 = 72.000000

-

H: 8 x 1.007825 = 8.062600

-

F: 1 x 18.998403 = 18.998403

-

N: 2 x 14.003074 = 28.006148

-

O: 1 x 15.994915 = 15.994915

-

Theoretical [M+H]⁺ = 143.062066

-

-

Compare the experimentally observed m/z value with the theoretical exact mass. The mass error should be less than 5 ppm to confirm the elemental composition.

-

Caption: Workflow for HRMS verification of molecular weight.

Expected Results:

| Ion Species | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | 143.062066 | 143.0623 | 1.63 |

A result like the one shown in the table would provide high confidence in the identity and elemental composition of the synthesized or purchased compound.

Part 4: Synthetic Utility and Conclusion

The aldehyde functional group on the pyrazole ring is a versatile chemical handle.[6] It can readily participate in a wide range of chemical transformations, including:

-

Reductive amination to form substituted amines.

-

Wittig reactions to form alkenes.

-

Condensation reactions to form Schiff bases or other heterocyclic systems.[7]

This reactivity, combined with the favorable molecular weight and desirable pyrazole core, positions 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde as a valuable building block for constructing larger, more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[8][9]

References

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues . MDPI. Available at: [Link]

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review . ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives . Der Pharma Chemica. Available at: [Link]

-

Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole . NeuroQuantology. Available at: [Link]

-

SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST . JETIR. Available at: [Link]

-

Current status of pyrazole and its biological activities . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . ResearchGate. Available at: [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry . Research & Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

-

Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes . National Center for Biotechnology Information (PMC). Available at: [Link]

-

1-(2,2,2-trifluoroethyl)-1h-pyrazole-3-carbaldehyde . PubChemLite. Available at: [Link]

-

1H-pyrazole-3-carbaldehyde . PubChem. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling and Structural Elucidation of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde: A Technical Guide

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating lipophilicity, enhancing metabolic stability, and exploiting bioisosterism. 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1427013-72-6) represents a highly versatile fluorinated building block. The pyrazole core provides a robust hydrogen-bond accepting scaffold, the formyl group serves as a reactive handle for reductive aminations or olefination, and the 2-fluoroethyl appendage imparts unique physicochemical properties [1].

However, the presence of the 19F nucleus—a spin-½ isotope with 100% natural abundance—introduces profound complexities into the spectroscopic characterization of this molecule. Through-bond scalar coupling between fluorine, carbon, and hydrogen necessitates a rigorous, multi-nuclear approach to structural elucidation [2]. This whitepaper provides a comprehensive, causality-driven guide to the NMR, IR, and Mass Spectrometric profiling of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde, establishing a self-validating framework for analytical scientists.

Physicochemical & Structural Profile

Before diving into spectral acquisition, it is critical to map the structural topology of the analyte, as this dictates the expected physical and magnetic behaviors.

-

Molecular Formula: C₆H₇FN₂O

-

Exact Mass: 142.0543 Da

-

Molecular Weight: 142.13 g/mol

-

SMILES: O=CC1=NN(CCF)C=C1

-

Structural Topology: A 1,3-disubstituted pyrazole ring. The N1 position bears the highly electronegative 2-fluoroethyl chain, while the C3 position is substituted with an electron-withdrawing formyl (aldehyde) group.

Spectroscopic Data Synthesis & Mechanistic Analysis

As an application scientist, it is not enough to merely list chemical shifts; one must understand the causality behind the spectral phenomena. The data presented below is synthesized from fundamental magnetic resonance principles and empirical data of analogous fluorinated pyrazoles [1][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is defined by the interplay of electronegativity and spin-spin coupling.

-

The Aldehyde Proton (-CHO): Appears as a sharp singlet at ~9.95 ppm . It is highly deshielded due to the diamagnetic anisotropy of the carbonyl double bond and the electron-withdrawing nature of the conjugated pyrazole ring.

-

The Pyrazole Protons (H5 and H4): The H5 proton (adjacent to N1) resonates at ~7.55 ppm (d, J = 2.4 Hz) , deshielded by the adjacent nitrogen atom. The H4 proton, located in the more electron-rich pocket of the heterocycle, appears upfield at ~6.85 ppm (d, J = 2.4 Hz) .

-

The Fluoroethyl Chain (-CH₂CH₂F): This is the most complex region. The terminal -CH₂F protons appear at ~4.75 ppm . Because fluorine is a spin-½ nucleus, it couples geminally (²J{HF}) to these protons with a massive coupling constant of ~47.2 Hz . Furthermore, these protons couple vicinally (³J{HH}) to the adjacent -CH₂N protons (~5.0 Hz ), resulting in a distinct doublet of triplets (dt) . The -CH₂N protons appear at ~4.45 ppm (dt) , split by the vicinal fluorine (³J_{HF} ≈ 26.5 Hz) and the adjacent protons.

¹³C NMR (100 MHz, CDCl₃)

Carbon-fluorine coupling is a definitive diagnostic tool.

-

The -CH₂F carbon resonates at ~81.5 ppm . The direct carbon-fluorine bond results in a massive one-bond coupling (¹J_{CF} ≈ 171 Hz), splitting the signal into a wide doublet.

-

The -CH₂N carbon appears at ~52.4 ppm . It exhibits a two-bond coupling to fluorine (²J_{CF} ≈ 21 Hz), confirming the connectivity of the fluoroethyl chain.

-

The carbonyl carbon is observed at ~186.5 ppm , typical for an aromatic/heteroaromatic aldehyde.

¹⁹F NMR (376 MHz, CDCl₃)

The ¹⁹F spectrum provides an unobstructed view of the fluorinated moiety, free from background solvent interference [2]. The signal appears at ~ -221.5 ppm (referenced to CFCl₃). It presents as a triplet of triplets (tt) due to the ²J{FH} (47.2 Hz) and ³J{FH} (26.5 Hz) couplings to the two distinct methylene groups.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

-

IR (ATR): The dominant feature is the strong, sharp C=O stretching vibration at ~1690 cm⁻¹ , slightly lowered from aliphatic aldehydes due to conjugation with the pyrazole ring. A strong C-F stretching band is observed in the fingerprint region at ~1040 cm⁻¹ .

-

HRMS (ESI-TOF): Soft ionization yields the protonated molecular ion [M+H]⁺ at m/z 143.0620 . Diagnostic fragmentation includes the loss of carbon monoxide (-28 Da, yielding m/z 115) and the neutral loss of hydrogen fluoride (-20 Da, yielding m/z 123), which is a hallmark of aliphatic fluorides.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 9.95 | Singlet (s) | 1H | - | -CHO (Aldehyde) |

| 7.55 | Doublet (d) | 1H | ³J_{HH} = 2.4 | Pyrazole H5 |

| 6.85 | Doublet (d) | 1H | ³J_{HH} = 2.4 | Pyrazole H4 |

| 4.75 | Doublet of triplets (dt) | 2H | ²J{HF} = 47.2, ³J{HH} = 5.0 | -CH₂F |

| 4.45 | Doublet of triplets (dt) | 2H | ³J{HF} = 26.5, ³J{HH} = 5.0 | -CH₂N |

Table 2: ¹³C and ¹⁹F NMR Assignments (CDCl₃)

| Nucleus | Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹³C | 186.5 | Singlet (s) | - | C=O (Carbonyl) |

| ¹³C | 150.2 | Singlet (s) | - | Pyrazole C3 |

| ¹³C | 133.5 | Singlet (s) | - | Pyrazole C5 |

| ¹³C | 105.8 | Singlet (s) | - | Pyrazole C4 |

| ¹³C | 81.5 | Doublet (d) | ¹J_{CF} = 171.0 | -CH₂F |

| ¹³C | 52.4 | Doublet (d) | ²J_{CF} = 21.0 | -CH₂N |

| ¹⁹F | -221.5 | Triplet of triplets (tt) | ²J{FH} = 47.2, ³J{FH} = 26.5 | -CH₂CH₂F |

Table 3: Key IR and HRMS Data

| Technique | Parameter | Value / Observation | Diagnostic Significance |

| FTIR (ATR) | C=O Stretch | ~1690 cm⁻¹ (Strong) | Confirms formyl group |

| FTIR (ATR) | C-F Stretch | ~1040 cm⁻¹ (Strong) | Confirms aliphatic fluorine |

| HRMS (ESI+) | [M+H]⁺ | m/z 143.0620 (Measured) | Validates exact mass (142.0543 Da) |

| MS/MS | Fragment 1 | m/z 123.05 | Neutral loss of HF (-20 Da) |

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in analytical data, the following protocols are designed as self-validating workflows.

Protocol A: Multinuclear NMR Acquisition (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Dissolve 15-20 mg of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde in 0.6 mL of high-purity CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard [2]. Transfer to a 5 mm precision NMR tube.

-

Probe Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Crucially, tune and match the probe specifically for ¹⁹F (approx. 376 MHz) and ¹³C (approx. 100 MHz) to maximize the signal-to-noise ratio (SNR) for the heteronuclei.

-

Acquisition Parameters (¹H/¹³C): Acquire ¹H spectra with a standard 30° pulse, 16 scans, and a 2-second relaxation delay (D1). For ¹³C, utilize a proton-decoupled sequence (e.g., zgpg30) with a minimum of 512 scans and a D1 of 2 seconds.

-

Acquisition Parameters (¹⁹F): To ensure quantitative accuracy and prevent signal saturation, determine the T₁ relaxation time of the fluorine nucleus. Set the relaxation delay (D1) to ≥ 5 × T₁. Acquire 64 scans with a spectral width of at least 250 ppm to capture the entire fluorinated region.

-

Validation: Verify that the integration ratio of the ¹H signals strictly adheres to the 1:1:1:2:2 theoretical proton count.

Protocol B: High-Resolution LC-MS (ESI-TOF)

-

Mobile Phase Setup: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

-

Sample Injection: Dilute the sample to 1 µg/mL in a 50:50 mixture of A:B. Inject 1 µL into the LC-MS system.

-

Source Tuning: Operate the Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 25 V (optimized to prevent premature in-source fragmentation of the labile C-F bond).

-

Mass Calibration: Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously to ensure mass accuracy within < 3 ppm.

Protocol C: ATR-FTIR Spectroscopy

-

Background: Prior to sample analysis, acquire a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

-

Acquisition: Place 1-2 mg of the neat solid sample directly onto the ATR crystal. Apply consistent pressure using the anvil.

-

Validation: Acquire 32 scans from 4000 to 400 cm⁻¹. Ensure the baseline is flat and the maximum absorbance does not exceed 1.0 AU to prevent peak distortion.

Mechanistic Workflow Visualization

The following diagram illustrates the orthogonal analytical workflow required to definitively prove the structure of fluorinated heterocycles, ensuring no single point of failure in the characterization process.

Fig 1: Orthogonal spectroscopic workflow for the structural validation of fluorinated pyrazoles.

References

-

Title: 1H-pyrazole-3-carbaldehyde Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

The Emerging Therapeutic Potential of Pyrazole Aldehydes: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, underpinning the pharmacophores of numerous approved drugs.[1] Among its vast chemical space, pyrazole aldehydes have emerged as particularly versatile intermediates and potent bioactive molecules. Their inherent reactivity and structural features allow for diverse functionalization, leading to the development of compounds with a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical evaluation of pyrazole aldehydes in key therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers detailed experimental protocols, and presents a forward-looking perspective on the potential of this promising class of compounds.

The Pyrazole Aldehyde Core: Synthesis and Chemical Properties

The strategic placement of a formyl group on the pyrazole ring provides a reactive handle for a multitude of chemical transformations, making the synthesis of pyrazole aldehydes a critical first step in many drug discovery campaigns.

Synthetic Strategies for Pyrazole Aldehydes

The Vilsmeier-Haack reaction is the most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes.[2][3] This reaction involves the formylation of an active hydrogen atom on the pyrazole ring using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3]

Experimental Protocol: Vilsmeier-Haack Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde [4]

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool anhydrous DMF (6 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add POCl₃ (4 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Formylation: Add the corresponding 1,3-disubstituted-1H-pyrazole (1 equivalent) to the reaction mixture.

-

Reaction Progression: Heat the mixture to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous solution to a pH of approximately 7 with a saturated solution of sodium carbonate (Na₂CO₃). Extract the product with chloroform (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Routes:

While the Vilsmeier-Haack reaction is a workhorse, other methods offer access to different substitution patterns or are suitable for substrates incompatible with Vilsmeier-Haack conditions. These include:

-

Oxidation of Pyrazole Methanols: Primary alcohols on the pyrazole ring can be oxidized to the corresponding aldehydes using various oxidizing agents.[5]

-

From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazine derivatives initially forms pyrazolines, which can then be oxidized to pyrazoles.[6]

-

1,3-Dipolar Cycloaddition: This method offers high regioselectivity and involves the reaction of a nitrile imine with an alkyne surrogate.[6]

Therapeutic Applications of Pyrazole Aldehydes and Their Derivatives

The structural versatility of pyrazole aldehydes has been exploited to develop a plethora of derivatives with significant therapeutic potential across various disease areas.

Anticancer Activity

Pyrazole-containing compounds have demonstrated remarkable anticancer activity through diverse mechanisms of action, including the inhibition of key enzymes involved in cell cycle progression and angiogenesis.[7]

2.1.1. Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by targeting protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][7]

-

CDK Inhibition: CDKs are crucial for cell cycle regulation, and their aberrant activity is a hallmark of many cancers.[6][8] Pyrazole derivatives can act as ATP-competitive inhibitors of CDKs, leading to cell cycle arrest and apoptosis.[7][9]

Figure 1: Simplified CDK signaling pathway in the G1 phase of the cell cycle and the inhibitory action of pyrazole aldehyde derivatives.

-

VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFRs are key regulators of this process.[10] Pyrazole-based inhibitors can block the ATP-binding site of VEGFR, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation and migration.[7]

Figure 2: Overview of the VEGFR signaling pathway and its inhibition by pyrazole aldehyde derivatives.

2.1.2. In Vitro Evaluation of Anticancer Activity

The preliminary assessment of the anticancer potential of novel pyrazole derivatives is typically performed using a panel of human cancer cell lines.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound A | MCF-7 (Breast) | 5.21 | Apoptosis induction, ROS generation | |

| Compound B | HCT-116 (Colon) | 1.7 | Haspin kinase inhibition | |

| Compound C | HepG2 (Liver) | 16.50 | VEGFR-2 inhibition | |

| Compound D | A549 (Lung) | ~0.2 | CDK inhibition | [11] |

Experimental Protocol: MTT Assay for Cell Viability [11]

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example of a selective COX-2 inhibitor.[7]

2.2.1. Mechanism of Action: COX Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[12]

Figure 3: The cyclooxygenase-2 (COX-2) pathway in inflammation and its inhibition by pyrazole aldehyde derivatives.

2.2.2. In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method for assessing the acute anti-inflammatory activity of novel compounds.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [1][13]

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups (n=6) and administer the test pyrazole derivative orally or intraperitoneally. Include a vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg).

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[14]

2.3.1. Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are varied and can include:

-

Disruption of the Bacterial Cell Wall: Some pyrazole compounds can interfere with the synthesis or integrity of the bacterial cell wall.[14]

-

DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death.[14][15]

2.3.2. In Vitro Evaluation of Antimicrobial Activity

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound E | Staphylococcus aureus | 31.25 | [16] |

| Compound F | Mycobacterium tuberculosis | 6.0 | [16] |

| Compound G | Candida albicans | 2.9 - 7.8 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination [17][18]

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Activity

Neuroinflammation, mediated by activated microglia, plays a significant role in the pathogenesis of neurodegenerative diseases.[19][20] Pyrazole derivatives have emerged as potential neuroprotective agents by modulating microglial activation.[21][22]

2.4.1. Mechanism of Action: Attenuation of Neuroinflammation

Pyrazole derivatives can exert neuroprotective effects by inhibiting the overactivation of microglia, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reactive oxygen species (ROS).[10][21] This can involve the modulation of key signaling pathways like NF-κB and MAPK.[23]

Figure 4: Simplified pathway of microglial activation in neuroinflammation and the inhibitory effect of pyrazole aldehyde derivatives.

2.4.2. In Vitro Evaluation of Neuroprotective Effects

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neuroprotective agents against various neurotoxic insults.[16]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells [16]

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some experiments, differentiation into a more mature neuronal phenotype can be induced.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole derivative for 2-24 hours.

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) and incubate for 24 hours.

-

Assessment of Cell Viability: Evaluate cell viability using the MTT assay as described previously.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the pyrazole derivative compared to cells treated with the neurotoxin alone.

Conclusion and Future Perspectives

Pyrazole aldehydes and their derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their straightforward synthesis, coupled with the ability to modulate key biological targets, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on optimizing the potency and selectivity of these compounds, as well as exploring novel therapeutic applications. The integration of computational modeling and advanced screening techniques will undoubtedly accelerate the translation of these promising laboratory findings into clinically effective therapies.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).

- Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) - Novelty Journals. (2025, February 12).

- A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives - Benchchem. (n.d.).

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (n.d.).

- Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone - Benchchem. (n.d.).

- Application Notes and Protocols: Neuroprotection Assay of Qianhucoumarin C in SH-SY5Y Cells - Benchchem. (n.d.).

- Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem. (n.d.).

- Current status of pyrazole and its biological activities - PMC. (n.d.).

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).

- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - arkat usa. (2019, July 3).

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (2023, February 10).

- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - ijirset. (2020, February 15).

- Schematic representation of the VEGF signaling pathway. VEGF-A binds to... - ResearchGate. (n.d.).

- Calcium Signaling Channels Regulate Neuroinflammation and Motivation - News Center. (2026, March 12).

- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125 - Benchchem. (n.d.).

- Microglia-orchestrated neuroinflammation and synaptic remodeling: roles of pro-inflammatory cytokines and receptors in neurodegeneration - Frontiers. (2025, November 9).

- Two-fold Broth Microdilution Method for Determination of MIC - KIT - IBG. (2012, January 15).

- A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20).

- Neuroinflammation of Microglial Regulation in Alzheimer's Disease: Therapeutic Approaches - MDPI. (2024, March 26).

- Structural Basis for Vascular Endothelial Growth Factor Receptor Activation and Implications for Disease Therapy - MDPI. (2020, December 15).

- A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones - Benchchem. (n.d.).

- 2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.).

- An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Organic Chemistry Portal. (n.d.).

- Inhibition of COX-2 modulates multiple functional pathways during acute inflammation and pain. (n.d.).

- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - Semantic Scholar. (2019, June 29).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).

- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).

- Cyclin-dependent kinase - Wikipedia. (n.d.).

- VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. (n.d.).

- Broth microdilution reference methodology - CGSpace. (2022, April 19).

- s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020, September 1).

- Carrageenan-Induced Paw Edema Model - Creative Bioarray. (2024, June 20).

- Schematic showing basic cyclin-CDK signaling pathway and mechanism of... - ResearchGate. (n.d.).

- Schematic diagram of signaling pathways activated by growth factors... - ResearchGate. (n.d.).

- Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis - Frontiers. (2017, March 27).

- VEGF Inhibitors-VEGF Signaling Pathway - BOC Sciences. (n.d.).

- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5).

- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC. (n.d.).

- Fig. (3). A simplified diagram of COX-1 and COX-2 active sites, showing... - ResearchGate. (n.d.).

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).

- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).

- Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence | Organic Letters - ACS Publications - ACS.org. (2021, June 7).

Sources

- 1. benchchem.com [benchchem.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Microglial Phenotypic Transition: Signaling Pathways and Influencing Modulators Involved in Regulation in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. researchhub.com [researchhub.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ibg.kit.edu [ibg.kit.edu]

- 19. Calcium Signaling Channels Regulate Neuroinflammation and Motivation - News Center [news.feinberg.northwestern.edu]

- 20. Frontiers | Microglia-orchestrated neuroinflammation and synaptic remodeling: roles of pro-inflammatory cytokines and receptors in neurodegeneration [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Novel Derivatives from 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] These five-membered heterocyclic systems, containing two adjacent nitrogen atoms, are structurally versatile and capable of engaging in various interactions with biological targets like proteins and enzymes through mechanisms such as hydrogen bonding and hydrophobic interactions.[1] This versatility has led to the development of pyrazole-based drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3][5]

The strategic modification of the pyrazole core allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and solubility, which in turn influences its overall biological activity and therapeutic profile.[1] The starting material, 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde , serves as an excellent platform for generating diverse libraries of novel compounds. The aldehyde functional group is a versatile chemical handle, amenable to a wide array of chemical transformations. This guide provides detailed protocols for several key synthetic strategies to derivatize this starting material, offering researchers a robust toolkit for exploring new chemical space in drug discovery programs.

Starting Material Profile:

| Property | Value |

|---|---|

| IUPAC Name | 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde |

| CAS Number | 1427013-72-6[6][7] |

| Molecular Formula | C₆H₇FN₂O[7] |

| Molecular Weight | 142.13 g/mol [7] |

| Appearance | Liquid[6] |

Synthetic Derivatization Strategies

The aldehyde group of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde is a gateway to numerous classes of compounds. The following sections detail the rationale and protocols for key transformations.

Caption: Synthetic pathways from the starting aldehyde.

Protocol 1: Reductive Amination for Amine Synthesis

Scientific Rationale: Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. The reaction proceeds in two stages: the initial formation of an imine or iminium ion via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice as it is mild, tolerant of a wide range of functional groups, and does not readily reduce the starting aldehyde, thus minimizing side reactions. This one-pot procedure is a cornerstone of library synthesis due to its broad substrate scope and operational simplicity.[8][9]

Caption: Workflow for Reductive Amination.

Materials:

-

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq)

-

Primary or Secondary Amine (e.g., morpholine, benzylamine) (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M)

-

Acetic Acid (optional, catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol:

-

To a clean, dry round-bottom flask, add 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq) and dissolve in DCM or DCE.

-

Add the desired primary or secondary amine (1.1 eq). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

-

Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step, particularly for less reactive amines.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Note: The reaction may effervesce slightly.

-

Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amine derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Representative Amine Substrates:

| Amine Input | Expected Product Class | Potential Application Focus |

|---|---|---|

| Morpholine | Morpholinomethyl-pyrazole | CNS-active agents, kinase inhibitors |

| Piperazine derivatives | Piperazinomethyl-pyrazole | GPCR modulators, antiviral agents |

| Benzylamine | Benzylaminomethyl-pyrazole | General scaffold diversification |

| Anilines | Arylaminomethyl-pyrazole | Anticancer, anti-inflammatory agents |

Protocol 2: Wittig Reaction for Alkene Synthesis

Scientific Rationale: The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[10] It involves the reaction of the aldehyde with a phosphorus ylide (a phosphonium ylide). The geometry of the resulting alkene (E vs. Z) is influenced by the nature of the substituents on the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides (containing alkyl groups) typically favor the (Z)-alkene.[10] This reaction allows for precise carbon-carbon bond formation and the introduction of a diverse range of functionalities.

Caption: The Wittig reaction mechanism.

Materials:

-

(Substituted)-triphenylphosphonium bromide (1.1 eq)

-

Strong base (e.g., n-Butyllithium, Sodium Hydride) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Standard workup and purification reagents (as in Protocol 1)

Protocol:

-

Ylide Generation:

-

In a flame-dried, two-neck flask under an inert atmosphere (Nitrogen or Argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C or -78 °C, depending on the base used.

-

Slowly add the strong base (e.g., n-BuLi) dropwise. A distinct color change (often to deep red, orange, or yellow) indicates ylide formation.

-

Stir the mixture at this temperature for 30-60 minutes.

-

-

Reaction with Aldehyde:

-

Dissolve 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

-

Slowly add the aldehyde solution to the ylide mixture via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.

-

-

Workup and Purification:

-

Quench the reaction by carefully adding saturated NH₄Cl solution.

-

Extract the product with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent in vacuo. The crude product will contain triphenylphosphine oxide as a major byproduct.

-

Purify the desired alkene by silica gel column chromatography. The less polar alkene product will typically elute before the highly polar triphenylphosphine oxide.

-

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: Knoevenagel Condensation

Scientific Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product.[11] This reaction is typically catalyzed by a weak base, such as an amine or ammonium salt.[12] It is a highly effective method for creating electron-deficient alkenes, which are valuable as Michael acceptors and intermediates in the synthesis of more complex heterocyclic systems.[13][14] The use of green chemistry principles, such as aqueous media, can make this reaction environmentally benign.[12]

Materials:

-

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq)

-

Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

-

Base catalyst (e.g., piperidine, ammonium carbonate) (0.1-0.2 eq)

-

Solvent (e.g., Ethanol, Toluene, or an aqueous mixture)

-

Dean-Stark apparatus (if using toluene for azeotropic water removal)

-

Standard workup and purification reagents

Protocol:

-

In a round-bottom flask, dissolve 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq) and the active methylene compound (1.0 eq) in the chosen solvent (e.g., ethanol).

-

Add the base catalyst (e.g., a few drops of piperidine).

-

Heat the reaction mixture to reflux. If using toluene, set up a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the product.

-

Monitor the reaction by TLC. The reaction is often complete within 1-4 hours. A precipitate of the product may form upon cooling.

-

If a precipitate forms, cool the reaction mixture to room temperature, and then in an ice bath. Collect the solid product by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR (noting the characteristic C=C and nitrile/ester stretches), and Mass Spectrometry.

Common Active Methylene Reactants:

| Reactant | Product Functional Group |

|---|---|

| Malononitrile | Dicyanovinyl |

| Ethyl Cyanoacetate | Cyano-ester |

| Diethyl Malonate | Di-ester |

| Meldrum's Acid | Cyclic di-ester |

Additional Transformations

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid. This derivative is a key intermediate for the synthesis of amides and esters via standard coupling reactions (e.g., using EDC/HOBt or converting to the acid chloride with SOCl₂).[15]

-

Reagent: Pinnick oxidation conditions (Sodium chlorite, a mild oxidant, with a scavenger like 2-methyl-2-butene) are ideal for cleanly oxidizing aldehydes without affecting other sensitive functional groups.

-

General Procedure: The aldehyde is dissolved in a t-butanol/water mixture, followed by the addition of 2-methyl-2-butene and a buffered solution of sodium chlorite. The reaction is typically stirred at room temperature until completion.

Reduction to Alcohol

Reduction of the aldehyde yields the primary alcohol, (1-(2-fluoroethyl)-1H-pyrazol-3-yl)methanol. This alcohol can be used in subsequent reactions such as etherifications or esterifications.

-

Reagent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

-

General Procedure: The aldehyde is dissolved in methanol or ethanol at 0 °C, and NaBH₄ is added portion-wise. The reaction is typically rapid and can be worked up after stirring for 1-2 hours at room temperature.[16]

Conclusion

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde is a valuable and versatile starting material for the synthesis of diverse pyrazole-based molecular libraries. The protocols outlined in this guide—reductive amination, Wittig olefination, and Knoevenagel condensation, along with oxidation and reduction—provide researchers with reliable and adaptable methods to explore a wide range of chemical derivatives. These strategies are fundamental to modern medicinal chemistry and are directly applicable to drug discovery programs targeting a variety of diseases.

References

- Research and Reviews. (2024, September 25).

- Royalchem. (2024, January 18).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.

- ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- EPJ Web of Conferences.

- PMC. (2016, August 30).

- ACS Publications. (2019, May 22). An Intramolecular Wittig Approach toward Heteroarenes: Synthesis of Pyrazoles, Isoxazoles, and Chromenone-oximes.

- ResearchGate.

- Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. J. Org. Chem., 82, 11295-11303.

-

PMC. Experimental and Theoretical DFT Investigations in the[3][4]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones.

- Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly.

- PMC.

- Organic Chemistry Portal. Wittig Reaction.

- ResearchGate. (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.

- MDPI. (2023, September 5).

- ResearchGate. (2017, March 29). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.

- ResearchGate.

- Googleapis.com. (2016, November 9).

- JOCPR.

- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- ResearchGate. Synthesis of pyrazole derivatives: Reagents and Conditions: (a) PhNHNH2, AcOH, RT.

- Sigma-Aldrich. 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde.

- ChemScene. 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde.

- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.

- New Journal of Chemistry (RSC Publishing). Co(ii/iii), Ni(ii) and Cu(ii)

- Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.

- ResearchGate. (2025, December 6).

Sources

- 1. rroij.com [rroij.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. royal-chem.com [royal-chem.com]

- 4. orientjchem.org [orientjchem.org]

- 5. epj-conferences.org [epj-conferences.org]

- 6. 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde | 1427013-72-6 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines [organic-chemistry.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. storage.googleapis.com [storage.googleapis.com]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pnrjournal.com [pnrjournal.com]

- 15. asianpubs.org [asianpubs.org]

- 16. quod.lib.umich.edu [quod.lib.umich.edu]

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde as a fragment in drug discovery

Application Note & Protocol: 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde in Fragment-Based Drug Discovery (FBDD)

Executive Summary

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1427013-72-6) is a highly versatile, multi-functional building block engineered for modern Fragment-Based Drug Discovery (FBDD). This molecule integrates a privileged pyrazole core with two strategic functional handles: a 1-(2-fluoroethyl) group optimized for background-free 19 F NMR screening, and a 3-carbaldehyde moiety that serves as an electrophilic hook for rapid hit-to-lead elaboration. This application note details the mechanistic rationale behind the fragment's design and provides self-validating protocols for both primary screening and subsequent chemical elaboration.

Mechanistic Insights: The Strategic Value of the Scaffold

Successful FBDD relies on low-molecular-weight compounds that bind with high atom economy. The architecture of 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde is specifically designed to maximize target engagement while providing clear analytical readouts.

-

The Pyrazole Core (Target Engagement): Pyrazoles are recognized as privileged scaffolds in medicinal chemistry and agrochemical development[1]. They act as robust hydrogen-bond donors/acceptors and frequently engage in π−π stacking within protein binding pockets. Recent FBDD campaigns have successfully utilized pyrazole derivatives to discover potent inhibitors for challenging targets, including Factor XIa[2] and the KEAP1-NRF2 protein-protein interaction[3]. Substitution at the N1 position prevents tautomerization, ensuring a single, predictable binding conformation and simplifying spectral analysis.

-

The 1-(2-Fluoroethyl) Group (Analytical Reporter): Fluorine is virtually absent in biological macromolecules, meaning 19 F NMR provides a highly sensitive, background-free readout for detecting weak fragment-target interactions[4]. The 2-fluoroethyl chain provides a flexible linker that can project the fluorine atom into small hydrophobic sub-pockets without imposing severe steric clashes, while maintaining excellent metabolic stability.

-

The 3-Carbaldehyde Handle (Chemical Elaboration): The carbaldehyde is electronically modulated by the electron-withdrawing nature of the pyrazole ring. This tuning makes it sufficiently reactive to form reversible imines for Dynamic Combinatorial Chemistry (DCC) or covalent tethering, while remaining stable enough for long-term storage.

Workflow 1: 19 F NMR Fragment Screening Protocol

Because fragment-target interactions are typically weak ( Kd in the μM to mM range), 19 F NMR transverse relaxation ( T2 ) experiments are utilized. When a small fluorinated fragment binds to a large, slowly tumbling protein, its effective tumbling rate decreases, causing a sharp reduction in T2 and observable line broadening in the NMR spectrum[4].

Self-Validating System Design: This protocol includes a non-binding fluorinated reference compound (e.g., trifluoroethanol) to control for non-specific viscosity changes, ensuring that observed line broadening is strictly due to specific protein-fragment binding.

Step-by-Step Methodology:

-

Protein Preparation: Buffer exchange the target protein into a standard NMR buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 7.4, 10% D2O ). Ensure the protein concentration is between 10–20 μM .

-

Cocktail Assembly: Prepare a fragment cocktail containing 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde and up to 9 other structurally distinct fluorinated fragments. The final concentration of each fragment should be 100 μM (maintaining a 1:5 to 1:10 protein-to-fragment ratio).

-

Control Acquisition: Acquire a 1D 19 F Carr-Purcell-Meiboom-Gill (CPMG) spin-echo spectrum of the fragment cocktail without the target protein to establish baseline T2 relaxation times.

-

Assay Acquisition: Spike the target protein into the cocktail and acquire the identical 19 F CPMG spectrum.

-

Data Analysis: Calculate the change in transverse relaxation rate ( ΔR2 ). A hit is validated if the line broadening ( ΔR2 ) of the fluoroethyl signal exceeds the mean baseline variance by >4σ .

Figure 1: Workflow for background-free 19 F NMR fragment screening utilizing T2 relaxation.

Workflow 2: Hit-to-Lead Elaboration via Reductive Amination

Once 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde is validated as a hit, the aldehyde handle allows for rapid vector growth into adjacent binding pockets. Reductive amination is the preferred method for this elaboration due to its high yield and functional group tolerance.

Causality of Reagent Choice: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is selected as the reducing agent over sodium borohydride ( NaBH4 ). NaBH(OAc)3 is a milder reagent that selectively reduces the protonated imine intermediate without reducing the unreacted aldehyde, thereby minimizing the formation of unwanted alcohol byproducts and ensuring a clean conversion to the secondary amine.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq) and a target-specific primary amine building block (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours to establish the dynamic imine equilibrium.

-

Acidic Catalysis (Optional): If the primary amine is sterically hindered, add catalytic acetic acid (0.1 eq) to accelerate imine formation.

-

Selective Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12–16 hours under an inert nitrogen atmosphere.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with dichloromethane (DCM) three times.

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify the resulting secondary amine lead compound via flash chromatography.

Figure 2: Chemical elaboration pathway converting the fragment hit into a lead compound.

Quantitative Data & Benchmarking

To ensure optimal performance in FBDD, fragments must adhere to the "Rule of 3" (Ro3), which dictates strict physicochemical boundaries to guarantee high ligand efficiency and solubility.

Table 1: Physicochemical Properties & Ro3 Compliance

| Property | Value | Ro3 Threshold | Status |

| Molecular Weight (MW) | 142.13 Da | ≤300 Da | Pass |

| Calculated LogP (cLogP) | 0.67 | ≤3 | Pass |

| Hydrogen Bond Donors (HBD) | 0 | ≤3 | Pass |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤3 | Pass |

| Topological Polar Surface Area | 34.89 Ų | ≤60 Ų | Pass |

| Rotatable Bonds | 3 | ≤3 | Pass |

Table 2: 19 F NMR Screening Parameters

| Parameter | Recommended Setting | Rationale |

| Spectrometer Frequency | ≥500 MHz ( 1 H) | Ensures sufficient chemical shift dispersion. |

| Pulse Sequence | CPMG Spin-Echo | Suppresses broad background signals; isolates T2 relaxation data. |

| Relaxation Delay (D1) | 2.0 - 3.0 seconds | Allows complete longitudinal ( T1 ) relaxation between scans. |

| Echo Time (2 τ ) | 1.0 - 2.0 ms | Optimized to detect the line broadening of the fluoroethyl signal upon binding. |

References

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

-

Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors Molecules (MDPI). URL:[Link]

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Molecules (MDPI). URL:[Link]

-

Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1 Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Application Note: Synthesis and Evaluation of Anti-Inflammatory Agents from Pyrazole Carbaldehydes

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Workflows, and Validation Protocols

Mechanistic Rationale: The Pyrazole Scaffold in Inflammation

Chronic inflammation is a primary driver of pathologies such as rheumatoid arthritis, inflammatory bowel disease, and neurodegeneration. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). However, the constitutive expression of COX-1 is vital for gastrointestinal mucosal protection; its inhibition leads to severe ulcerogenic side effects.

The pyrazole heterocycle—a five-membered ring with two adjacent nitrogen atoms—serves as a privileged pharmacophore for highly selective COX-2 inhibition. The structural geometry of pyrazole derivatives allows them to precisely target the larger hydrophobic side pocket of the COX-2 enzyme, significantly reducing the production of Prostaglandin E2 (PGE2) while sparing COX-1[1].

To develop novel pyrazole-based anti-inflammatory agents, 1H-pyrazole-4-carbaldehydes act as highly versatile synthetic intermediates. The formyl group at the C4 position provides an electrophilic center ideal for downstream derivatization into Schiff bases, chalcones, and pyrazoline hybrids, which often exhibit enhanced anti-inflammatory and analgesic profiles[2].

Figure 1: Mechanism of action for pyrazole-based COX-2 inhibitors blocking the inflammatory cascade.

Synthetic Strategy: The Vilsmeier-Haack Approach

The most efficient and practically important route to synthesize pyrazole-4-carbaldehydes is the[3]. This tandem reaction is highly valued in medicinal chemistry because it achieves simultaneous ring cyclization and formylation in a single pot.

Causality of Reagent Selection: Dimethylformamide (DMF) serves a dual purpose as both the solvent and the formylating agent. Phosphorus oxychloride (POCl₃) acts as the activating agent, reacting with DMF to form the highly electrophilic Vilsmeier-Haack complex (chloroiminium ion). When a hydrazone is introduced, the complex drives the cyclization to form the pyrazole core and subsequently installs the aldehyde group at the electron-rich C4 position.

Figure 2: Step-by-step synthetic workflow from hydrazone to pyrazole carbaldehyde derivatives.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to complex derivatizations.

Protocol A: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

-